1-(Prop-2-yn-1-yl)indolin-2-one
Overview
Description
1-(Prop-2-yn-1-yl)indolin-2-one is a chemical compound that belongs to the indole family, which is known for its diverse biological activities. This compound features an indolin-2-one core with a prop-2-yn-1-yl substituent at the nitrogen atom. Indole derivatives are significant in medicinal chemistry due to their wide range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)indolin-2-one can be synthesized through the N-alkylation of indolin-2-one with propargyl bromide. The reaction typically involves the use of a base such as sodium hydroxide in a suitable solvent like toluene under phase-transfer catalysis conditions . The reaction proceeds as follows:
- Indolin-2-one is dissolved in toluene.
- Propargyl bromide is added along with tetrabutylammonium bromide as a phase-transfer catalyst.
- Sodium hydroxide is added to the mixture, and the reaction is stirred at room temperature for several hours.
- The product is then isolated by extraction and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-yn-1-yl)indolin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions due to the presence of the alkyne group.
Oxidation and Reduction: The indolin-2-one core can be subjected to oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Cycloaddition: Catalysts like copper(I) chloride can facilitate cycloaddition reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Major Products Formed:
Nucleophilic Substitution: Products include azido or thio-substituted derivatives.
Cycloaddition: Formation of fused ring systems.
Oxidation: Oxidized derivatives of the indolin-2-one core.
Reduction: Reduced forms of the indolin-2-one core.
Scientific Research Applications
1-(Prop-2-yn-1-yl)indolin-2-one has several applications in scientific research:
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)indolin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, indole derivatives are known to inhibit enzymes like acetylcholine esterase, which is involved in neurological processes . The prop-2-yn-1-yl group can also participate in bioorthogonal reactions, making the compound useful in chemical biology applications .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another indole derivative with a prop-2-yn-1-yl group.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness: 1-(Prop-2-yn-1-yl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the prop-2-yn-1-yl group allows for unique interactions in chemical and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-prop-2-ynyl-3H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-2-7-12-10-6-4-3-5-9(10)8-11(12)13/h1,3-6H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTULBPAQCKTLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433709 | |
Record name | 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37994-11-9 | |
Record name | 2H-Indol-2-one, 1,3-dihydro-1-(2-propynyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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